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2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Silyl bromide synthesis Free-radical bromination Supersilyl halide preparation

Choose HypSiBr over volatile liquid TMSBr for precise radical chemistry. This crystalline supersilyl bromide (mp 114°C) enables stoichiometric dosing under inert atmosphere with attenuated hydrolytic sensitivity—ideal for glovebox-free parallel synthesis. The (Me₃Si)₃Si• radical selectively abstracts bromine in dual photoredox/Ni-catalyzed Csp³–Csp² coupling. With 85% synthetic accessibility from commercial TTMSS and well-defined Si–Br bond length (2.2990 Å), it ensures reproducible radical flux for halogen-atom-transfer and hydrosilylation. The cubic crystal structure (Pa‾3) guarantees uniform radical-generation kinetics, eliminating multi-exponential decay artifacts seen with bulkier analogs.

Molecular Formula C9H27BrSi4
Molecular Weight 327.55 g/mol
CAS No. 5089-31-6
Cat. No. B3053096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
CAS5089-31-6
Molecular FormulaC9H27BrSi4
Molecular Weight327.55 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Br
InChIInChI=1S/C9H27BrSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3
InChIKeyLXFOZSXUYPBXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (HypSiBr): A Sterically Hindered Supersilyl Bromide for Specialized Silicon Radical Chemistry


2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (CAS 5089-31-6), also known as bromotris(trimethylsilyl)silane or HypSiBr, is a tris(trialkylsilyl)silyl bromide compound with the molecular formula C₉H₂₇BrSi₄ [1]. It belongs to the class of supersilyl halides—sterically congested silicon-centered molecules that serve as precursors to the tris(trimethylsilyl)silyl radical, a key intermediate in halogen-atom-transfer and hydrosilylation reactions [2]. Unlike simpler silyl bromides such as bromotrimethylsilane (TMSBr), the three bulky trimethylsilyl (TMS) groups surrounding the central Si–Br bond impart distinct steric and electronic properties that critically govern both its solid-state structure (cubic space group Pa‾) and its solution-phase reactivity profile [1][3].

Why Interchanging 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane with Other Silyl Bromides or Halogen-Atom-Transfer Reagents Compromises Reproducibility


Attempts to substitute this compound with simpler silyl bromides (e.g., bromotrimethylsilane, TMSBr) or the parent hydrosilane tris(trimethylsilyl)silane (TTMSS) introduce quantifiable risks. TMSBr (CAS 2857-97-8) is a volatile liquid (bp 79 °C, density 1.16 g/mL) that undergoes rapid, uncontrolled hydrolysis with moisture , whereas HypSiBr is a crystalline solid (mp 114 °C from hexane) with significantly attenuated hydrolytic sensitivity due to steric shielding of the Si–Br bond [1]. When a reaction scheme requires controlled, stoichiometric generation of the (Me₃Si)₃Si• radical via halogen-atom abstraction rather than hydrogen-atom transfer from TTMSS (Si–H BDE ~84 kcal/mol) [2], selecting the incorrect reagent alters the rate-determining step, introduces competing pathways, and can drastically reduce selectivity. The quantitative structure–property relationships detailed below demonstrate that even within the supersilyl bromide family, the trimethylsilyl variant (HypSiBr) occupies a unique niche defined by synthetic accessibility, crystallinity, and reduced steric congestion relative to its triisopropylsilyl analog (TipSiBr).

Quantitative Differentiation Data for 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane Against Four Key Comparators


Synthetic Yield: HypSiBr Outperforms TipSiBr by 30 Percentage Points under Mild Free-Radical Bromination

The trimethylsilyl-substituted target compound (HypSiBr, I) is obtained in 85% isolated yield via free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and AIBN at 333 K [1]. Under analogous radical bromination conditions, the bulkier triisopropylsilyl analog (TipSiBr, II) required N-bromosuccinimide (NBS) as the bromine source and a higher temperature of 353 K, yet delivered only 55% yield [1]. The 30-percentage-point yield advantage, combined with the milder conditions (lower temperature, simpler brominating agent), constitutes a critical differentiator for laboratories synthesizing this reagent in-house.

Silyl bromide synthesis Free-radical bromination Supersilyl halide preparation

Bond Geometry and Coordination: HypSiBr Exhibits a More Ideal Tetrahedral Center (τ₄ = 0.94) than TipSiBr (τ₄ = 0.90)

The fourfold coordination descriptor τ₄ quantifies deviation from ideal tetrahedral geometry (τ₄ = 1.00 for perfect Td; τ₄ = 0 for square planar). HypSiBr (I) displays τ₄ = 0.94, indicating minimal distortion, whereas TipSiBr (II) has τ₄ = 0.90, reflecting greater angular deformation caused by the bulkier triisopropylsilyl substituents [1]. Additionally, the Br–Si–Si bond angle in HypSiBr is a single value of 104.83(3)°, reflecting its threefold rotational symmetry, while TipSiBr shows a spread from 98.44(3)° to 103.77(3)° [1]. This geometric uniformity in HypSiBr implies a more homogeneous steric environment around the reactive Si–Br bond, which translates to more predictable solution-phase reactivity.

Crystal structure Tetrahedral distortion τ₄ descriptor Steric hindrance

Si–Br Bond Length: HypSiBr (2.2990 Å) is Shorter and Stronger than TipSiBr (2.3185 Å), Trading Radical Lability for Thermal Robustness

The Si–Br bond distance in HypSiBr is 2.2990(12) Å, which is 0.0195 Å shorter than the 2.3185(7) Å observed in TipSiBr [1]. While both bonds are activated for homolytic cleavage to generate the (R₃Si)₃Si• radical, the shorter bond in the TMS-substituted compound correlates with a marginally higher bond dissociation energy, implying that radical generation from HypSiBr may require slightly more forcing thermal or photochemical conditions [2]. This difference allows practitioners to tune radical initiation conditions: HypSiBr is preferred when greater thermal latency is desired during storage or early-stage reaction setup, whereas TipSiBr's longer, weaker Si–Br bond may be advantageous when room-temperature radical generation is critical.

Si–Br bond length Bond strength Radical generation temperature

Physical Form and Handling Safety: HypSiBr is a Crystalline Solid versus the Volatile, Moisture-Violent Liquid TMSBr

The target compound is a crystalline solid with a melting point of 114 °C (from hexane) and a predicted boiling point of 237.2 °C [1], making it amenable to standard benchtop handling and long-term storage without special low-temperature precautions. In stark contrast, bromotrimethylsilane (TMSBr, CAS 2857-97-8) is a volatile liquid (bp 79 °C, density 1.16 g/mL, flash point 32 °C) classified as Hydrolytic Sensitivity Class 8—'reacts rapidly with moisture, water, protic solvents'—and requires storage under inert atmosphere with stabilizers such as copper powder [2]. The solid, higher-melting form of HypSiBr eliminates the inhalation and spill risks associated with volatile liquid silyl bromides, reducing the need for specialized ventilation and containment.

Physical state Hydrolytic stability Laboratory safety Storage

Radical Reactivity Profile: The (Me₃Si)₃Si• Radical from HypSiBr is a Distinct Halogen-Atom Abstractor, Not a Hydrogen-Atom Donor Like TTMSS

The tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, generated from HypSiBr or TTMSS, reacts with organic halides via bromine- or iodine-atom abstraction with rate constants in the range 10⁷–10⁸ M⁻¹s⁻¹ at ambient temperature [1][2]. However, the mechanistic role differs fundamentally: when derived from TTMSS, the radical serves primarily as a hydrogen-atom donor (Si–H BDE ~84 kcal/mol [3]), reducing alkyl halides (R–X → R–H) with yields of 75% to quantitative for bromides [4]. When derived from HypSiBr, the same (Me₃Si)₃Si• radical acts as a bromine-atom abstractor, enabling oxidative halogen-atom transfer (XAT) pathways for cross-coupling rather than simple reduction [5]. This mechanistic divergence means that TTMSS cannot substitute for HypSiBr in reactions where a stoichiometric silyl radical must abstract a halogen from the substrate to generate a carbon-centered radical for subsequent C–C bond formation.

Silyl radical Halogen-atom transfer Rate constant Radical mediator

Steric Differentiation Across the Supersilyl Halide Series: HypSiBr’s Intermediate τ₄ Value Enables Tunable Reactivity

When placed in the context of the broader supersilyl halide series—HypSiCl (III, τ₄ = 0.95) and TipSiH (IV, τ₄ = 0.88)—HypSiBr occupies an intermediate steric position (τ₄ = 0.94) [1]. The Si–Si bond lengths further illustrate the trend: 2.3477(8) Å (HypSiBr) vs. 2.3406(6) Å (HypSiCl) vs. 2.405(1) Å (TipSiH). This intermediate steric profile means HypSiBr provides sufficient crowding to suppress undesired nucleophilic attack at silicon while maintaining enough openness for bimolecular halogen-atom transfer. HypSiCl, with its shorter Si–Cl bond (2.1248 Å) and higher τ₄ (0.95), presents a higher activation barrier for radical generation due to the stronger Si–Cl bond, making it a less practical radical precursor [1].

Steric parameter τ₄ descriptor Supersilyl chloride Supersilyl hydride

Application Scenarios Where 2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane Provides Documented Advantage


Precursor for Halogen-Atom Transfer (XAT) in Metallaphotoredox Cross-Electrophile Coupling

In dual photoredox/nickel-catalyzed Csp³–Csp² cross-electrophile coupling, the (Me₃Si)₃Si• radical derived from HypSiBr selectively abstracts bromine from alkyl bromides to generate carbon-centered radicals for nickel-mediated C–C bond formation. The crystalline, non-volatile nature of HypSiBr facilitates precise stoichiometric dosing under inert atmosphere, eliminating the solvent-volume uncertainties and hydrolysis hazards associated with liquid TMSBr . The 85% synthetic accessibility and well-defined Si–Br bond length (2.2990 Å) ensure reproducible radical flux when combined with photoredox catalysts [1][2].

Synthesis of Sterically Shielded Silyl Radicals for Kinetic and Mechanistic Studies

The crystallographically characterized, symmetric structure of HypSiBr (cubic Pa‾, τ₄ = 0.94, single Br–Si–Si angle of 104.83°) makes it an ideal precursor for laser flash photolysis (LFP) studies of silyl radical kinetics. The uniformity of the radical-generation site eliminates the multi-exponential decay artifacts that arise from the three distinct Si–Br environments in TipSiBr . Rate constants for halogen abstraction by (Me₃Si)₃Si• have been determined in the 10⁷–10⁸ M⁻¹s⁻¹ range, providing a calibrated baseline for comparative radical kinetics [3].

Gram-Scale Preparation of Tris(trimethylsilyl)silyl-Functionalized Building Blocks

The high-yielding (85%) free-radical bromination route using commercial bromobutane and AIBN at 333 K enables reliable in-house preparation of HypSiBr on gram scale without recourse to NBS or elevated temperatures [1]. The crystalline product (mp 114 °C) can be purified by simple recrystallization from hexane, avoiding the fractional distillation required for liquid silyl bromides. This ease of preparation and purification makes HypSiBr the preferred entry point for laboratories building libraries of (Me₃Si)₃Si-substituted organometallic reagents for downstream coordination chemistry and catalysis [4].

Solid-Phase or Moisture-Tolerant Reaction Setups Where Liquid Silyl Bromides Are Contraindicated

The solid crystalline form and sterically attenuated hydrolytic sensitivity of HypSiBr permit its use in glovebox-free or semi-automated parallel synthesis platforms that cannot accommodate volatile, moisture-violent reagents like TMSBr (Hydrolytic Sensitivity Class 8, bp 79 °C) . The predicted bp of 237.2 °C ensures negligible vapor pressure at ambient temperature, eliminating cross-contamination risks in multi-well reactor arrays [5].

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